AL-37350A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

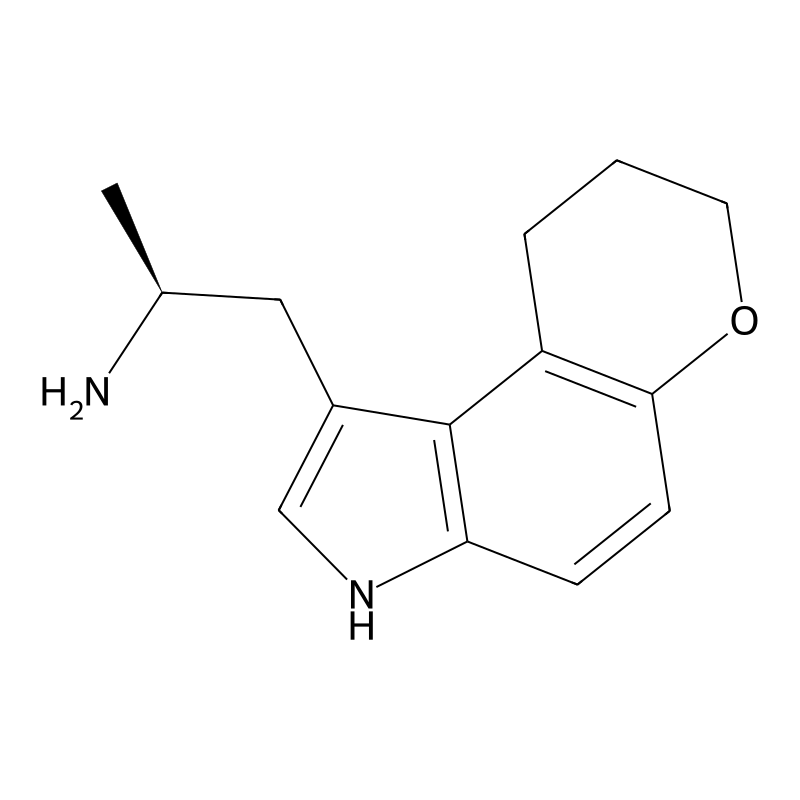

AL-37350A, also known as 4,5-Dihydro-1-(2-aminoethyl)-N,N-dimethyltryptamine, is a tricyclic tryptamine derivative that functions as a potent and selective agonist for the serotonin receptor 5-HT2A. This compound exhibits a strong affinity for the 5-HT2A receptor, which plays a critical role in various neurological and psychological processes, including mood regulation and perception. The molecular formula of AL-37350A is with a molecular weight of approximately 218.3 g/mol .

- Oxidation: Involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate.

- Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.

- Substitution: Involves the replacement of one functional group with another, commonly using halogens or nucleophiles.

These reactions can lead to the formation of different derivatives and analogs that may exhibit varied biological activities.

As a selective agonist for the 5-HT2A receptor, AL-37350A has been studied for its potential effects on mood and cognition. Its agonistic action can influence serotonin signaling pathways, which are crucial in psychiatric conditions such as depression and anxiety disorders. Research indicates that compounds like AL-37350A may have therapeutic implications in treating these conditions by modulating serotonin receptor activity .

The synthesis of AL-37350A typically involves several organic reactions, including:

- Formation of the Tryptamine Core: This is achieved through the cyclization of appropriate precursors.

- Amination: The introduction of an aminoethyl group to the tricyclic structure.

- Methylation: Dimethylation at the nitrogen atom to enhance receptor affinity.

These steps are carried out under controlled conditions to ensure high yield and purity of the final product.

AL-37350A has potential applications in:

- Pharmaceutical Research: As a model compound for studying serotonin receptor interactions and developing new treatments for mood disorders.

- Chemical Biology: It serves as a tool for exploring the biological roles of serotonin receptors in various physiological processes.

- Drug Development: Its unique properties make it a candidate for developing novel psychoactive substances with therapeutic benefits .

Interaction studies involving AL-37350A focus on its binding affinity and selectivity towards serotonin receptors. These studies help elucidate its pharmacological profile compared to other tryptamines. Understanding these interactions is crucial for predicting its effects in vivo and assessing its therapeutic potential.

AL-37350A shares structural similarities with other tryptamine derivatives. Notable compounds include:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| AL-38022A | Tryptamine | Similar agonistic properties at serotonin receptors. |

| 1-Methylpsilocin | Tryptamine | Known for its psychoactive effects; acts on multiple serotonin receptors. |

| 4,5-DHP-DMT | Tryptamine | Exhibits unique binding profiles; studied for its hallucinogenic effects. |

AL-37350A is unique due to its selective action on the 5-HT2A receptor compared to these compounds, making it particularly valuable for research into specific serotonin-mediated pathways .